1-(4-Aminophenyl)piperazine

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

1-(4-Aminophenyl)piperazine delivers bifunctional reactivity absent from 1-phenylpiperazine or ortho-aminophenyl isomers. The para-NH₂ uniquely enables azo-coupling, amide formation, and diazonium chemistry; the piperazine-NH supports orthogonal derivatization for CNS receptor libraries (5-HT₁A/₂A, D₂–D₄, α-adrenergic). This scaffold is a validated precursor for nanomolar FPTase inhibitors—the 4-NH₂ is essential for CAAX tetrapeptide mimetic activity—and CNS prodrug strategies via oxidative N-dealkylation. Procure with ≥97% purity; substitution with non‑4‑amino variants compromises synthetic reproducibility and biological fidelity.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 67455-41-8
Cat. No. B1268280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)piperazine
CAS67455-41-8
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2
InChIKeyVAVOYRCCWLRTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)piperazine CAS 67455-41-8: Scientific Sourcing and Comparative Evidence for Arylpiperazine Building Block Selection


1-(4-Aminophenyl)piperazine (CAS 67455-41-8), also known as 4-Piperazinoaniline, is an arylpiperazine derivative (C₁₀H₁₅N₃, MW: 177.25 g/mol) bearing a primary aromatic amine at the para position and a secondary piperazine nitrogen [1]. This bifunctional architecture establishes it as a privileged scaffold for generating CNS-active ligands via derivatization at either nitrogen center, though the free base form lacks reported intrinsic pharmacological activity at commonly screened GPCR targets [2]. Its primary procurement value resides in serving as a synthetic intermediate rather than a terminal bioactive entity, with commercial availability typically at ≥97% purity and a melting point of 119–123 °C [1].

1-(4-Aminophenyl)piperazine: Why Generic Arylpiperazine Substitution Introduces Significant Synthetic and Biological Uncertainty


Interchanging 1-(4-Aminophenyl)piperazine with structurally similar arylpiperazines—such as 1-phenylpiperazine, 1-(2-aminophenyl)piperazine, or N-substituted variants—is scientifically unsound due to three critical factors. First, the para-aminophenyl moiety provides a uniquely reactive handle for azo-coupling, amide formation, and diazonium chemistry that is entirely absent in unsubstituted 1-phenylpiperazine . Second, substitution at the ortho position (e.g., 1-(2-aminophenyl)piperazine) alters the spatial orientation of the reactive amine relative to the piperazine ring, which directly impacts both the conformation of derived ligands and the regiospecificity of subsequent functionalization [1]. Third, the 4-aminophenylpiperazine scaffold is a validated metabolic precursor to pharmacologically active 1-arylpiperazines via oxidative N-dealkylation—a prodrug strategy that cannot be replicated with pre-alkylated piperazine analogs [2]. These factors collectively render generic substitution a source of synthetic irreproducibility and altered biological outcomes.

Quantitative Evidence for 1-(4-Aminophenyl)piperazine: Direct Comparative Data for Informed Sourcing Decisions


Para-Aminophenyl vs. Unsubstituted Phenyl: Functional Handle Enables Divergent Synthetic Utility

The presence of the primary aromatic amine at the para position enables synthetic transformations—including diazotization, azo coupling, and amide bond formation with carboxylic acids or acyl chlorides—that are chemically inaccessible with 1-phenylpiperazine (lacking an amine) or 1-(2-aminophenyl)piperazine (ortho substitution introduces steric hindrance and alters electronic character) [1].

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Derivatization at the Aniline Nitrogen Enables FPTase Inhibition Unattainable with Unsubstituted Phenylpiperazine

A series of compounds derived from 4-amino-phenyl piperazine, generated via functionalization of the exocyclic amine, produced potent farnesyl protein transferase (FPTase) inhibitors with low nanomolar activity in both isolated enzyme and cultured cell assays [1]. This activity is scaffold-dependent and cannot be achieved with 1-phenylpiperazine, which lacks the amine necessary for the essential CAAX tetrapeptide-mimetic pharmacophore attachment [1].

Cancer Research Enzyme Inhibition Farnesyltransferase

Selectivity for α4β2* over α7* nAChRs: A Class-Specific Binding Profile

Within the N,N-disubstituted piperazine chemotype, compounds derived from the piperazine core (including those accessible from 1-(4-aminophenyl)piperazine) exhibit selective binding to α4β2* neuronal nicotinic acetylcholine receptors (nAChRs) with Ki values ranging from 10.4–12.8 μM, while demonstrating no detectable interaction with the α7* nAChR subtype [1].

Neuroscience Receptor Pharmacology Nicotinic Acetylcholine Receptors

Metabolic Activation Potential: 4-Aminophenylpiperazine as a Prodrug Scaffold

The 4-substituted arylpiperazine pharmacophore is subject to oxidative N-dealkylation in vivo, cleaving the side chain to yield the corresponding 1-arylpiperazine metabolite [1]. For 4-aminophenylpiperazine-containing prodrugs, this metabolic pathway releases the free 1-(4-aminophenyl)piperazine core, which may itself possess pharmacological activity or serve as a further metabolic precursor. This intrinsic prodrug potential is absent in 1-arylpiperazines that lack a cleavable 4-substituent.

Drug Metabolism Pharmacokinetics Prodrug Design

Optimal Application Scenarios for 1-(4-Aminophenyl)piperazine: Evidence-Based Procurement Guidance for Research and Industrial Use


Design and Synthesis of CNS-Targeted Compound Libraries via Orthogonal Derivatization

The bifunctional architecture of 1-(4-Aminophenyl)piperazine—featuring both a piperazine NH and an exocyclic aromatic amine—enables sequential, orthogonal derivatization to generate diverse compound libraries for CNS receptor screening . This scaffold is particularly valuable for projects targeting serotonin (5-HT₁A, 5-HT₂A), dopamine (D₂, D₃, D₄), and α-adrenergic receptors, where arylpiperazine pharmacophores are well-validated [1]. The para-amino group serves as an attachment point for extended pharmacophores, fluorescent tags, or affinity probes, while the piperazine nitrogen can be independently functionalized to modulate receptor binding kinetics and subtype selectivity [2].

Development of Enzyme Inhibitors Requiring a 4-Aminophenylpiperazine Pharmacophore Core

The 4-aminophenylpiperazine scaffold is a validated starting point for developing farnesyl protein transferase (FPTase) inhibitors with nanomolar potency, as demonstrated in SAR studies where the 4-amino group proved essential for CAAX tetrapeptide mimetic activity [3]. Substituting an unsubstituted phenylpiperazine eliminates this critical interaction motif. Procurement of the 4-amino variant is therefore mandatory for any research program building upon or exploring this FPTase inhibitor chemotype.

Synthesis of Metabolic Prodrugs and Bioactive 1-Arylpiperazine Precursors

For research programs investigating CNS prodrug strategies or evaluating the pharmacological effects of 1-arylpiperazine metabolites, 1-(4-Aminophenyl)piperazine serves as both a synthetic precursor and a model compound for metabolic studies [4]. The capacity for oxidative N-dealkylation to release the free 1-arylpiperazine core provides a unique advantage over non-cleavable analogs, enabling studies of extended-release profiles, blood-brain barrier penetration, and active metabolite pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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